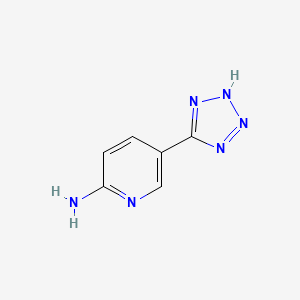

5-(1H-tetrazol-5-yl)pyridin-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2H-tetrazol-5-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-5-2-1-4(3-8-5)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGOSDIWNXIKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13566-35-3 | |

| Record name | 5-(2H-1,2,3,4-tetrazol-5-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the Tetrazole Moiety in Pyridine Scaffolds

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1H-tetrazol-5-yl)pyridin-2-amine

To the researchers, scientists, and drug development professionals at the forefront of medicinal chemistry, the strategic incorporation of specific functional groups is paramount to modulating the bioactivity, metabolic stability, and pharmacokinetic profile of a lead compound. Among these, the tetrazole ring stands out as a critical bioisostere for the carboxylic acid group.[1] this compound emerges as a molecule of significant interest, marrying the versatile pyridine core—a privileged scaffold in numerous FDA-approved drugs—with the advantageous properties of the tetrazole moiety.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, purification, and detailed structural characterization of this compound. We will delve into the causality behind the chosen synthetic strategies, provide robust, field-proven protocols, and detail the analytical techniques required to validate the final product's identity and purity.

Part 1: Synthesis Methodology

The most reliable and widely adopted method for constructing the 5-substituted-1H-tetrazole ring is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[1][2] This approach is efficient, versatile, and directly applicable to the synthesis of our target compound from the readily available starting material, 2-amino-5-cyanopyridine.[3]

The Underlying Principle: [3+2] Cycloaddition

The core of this synthesis is the reaction of the nitrile functional group (-C≡N) of 2-amino-5-cyanopyridine with an azide, typically sodium azide (NaN₃). Mechanistically, this reaction can be complex, but it is understood to proceed via the activation of the nitrile, making it more susceptible to nucleophilic attack by the azide ion.[4][5] The subsequent intramolecular cyclization yields the stable, aromatic tetrazole ring.

The choice of catalyst and solvent system is critical for driving the reaction to completion efficiently and safely. Lewis acids, such as zinc salts, are often employed to coordinate to the nitrile nitrogen, thereby increasing its electrophilicity and accelerating the rate of azide addition.[6][7]

Caption: General synthesis pathway for this compound.

Authoritative Experimental Protocol

The following protocol is adapted from established literature procedures for the synthesis of pyridyl-tetrazoles and provides a reliable method for obtaining the target compound.[8]

Materials & Reagents:

-

2-Amino-5-cyanopyridine (1.0 eq)

-

Sodium Azide (NaN₃) (1.5 eq)

-

Ammonium Chloride (NH₄Cl) (1.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

6M Hydrochloric Acid (HCl)

-

Ethanol

Instrumentation:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Büchner funnel and filtration apparatus

-

pH meter or pH paper

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).

-

Scientist's Insight: Ammonium chloride serves as an in-situ source of a proton, which can combine with the azide anion to form hydrazoic acid (HN₃), the reactive species in some proposed mechanisms. This avoids handling the highly toxic and explosive pure hydrazoic acid.

-

-

Solvent Addition: Add a sufficient volume of DMF to fully dissolve the reagents and allow for efficient stirring (e.g., 4-5 mL per gram of starting nitrile).

-

Heating: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain vigorous stirring.

-

Scientist's Insight: The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting nitrile spot is consumed (usually 18-24 hours).

-

-

Workup and Isolation: After cooling the mixture to room temperature, pour it into a beaker containing ice-water (approx. 2x the volume of DMF used).

-

Precipitation: Acidify the aqueous solution by slowly adding 6M HCl until the pH reaches approximately 5-6. A white precipitate of the product should form.[8]

-

Scientist's Insight: The tetrazole ring is acidic (pKa ≈ 4.9), similar to a carboxylic acid.[9] At neutral or basic pH, it exists as the water-soluble tetrazolate anion. Acidification protonates the ring, rendering the product neutral and significantly less soluble in water, thus causing it to precipitate.

-

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual salts.

-

Drying: Dry the collected solid under vacuum to yield the crude product.

Alternative "Green" Chemistry Protocol

For laboratories aiming to reduce the use of toxic organic solvents, a highly effective, water-based protocol developed by Sharpless and co-workers is an excellent alternative.[7]

Key Modifications:

-

Solvent: Replace DMF with deionized water.

-

Catalyst: Replace ammonium chloride with zinc bromide (ZnBr₂) (1.2 eq).

-

Rationale: The zinc(II) Lewis acid activates the nitrile for cycloaddition, allowing the reaction to proceed efficiently in water, a much safer and more environmentally benign solvent.[7] The workup is often simplified, as the product can be precipitated and filtered directly from the reaction medium.

Part 2: Purification

For most applications, particularly in drug development, the crude product requires further purification. Recrystallization is the most common and effective method.

Protocol: Recrystallization

-

Select a suitable solvent system. For this compound, an ethanol/water mixture is often effective.

-

Dissolve the crude product in a minimum amount of the hot solvent (or solvent mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Part 3: Structural Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: A typical workflow for the comprehensive characterization of the final product.

Spectroscopic Data Summary

The following table summarizes the expected analytical data for this compound based on literature values for analogous structures.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Pyridine Protons: 3 distinct signals in the aromatic region (δ 7.0-9.0 ppm). Amine (-NH₂) Protons: A broad singlet. Tetrazole (-NH) Proton: A very broad, downfield signal (>10 ppm), often not observed due to exchange. |

| ¹³C NMR | Pyridine Carbons: 5 signals in the aromatic region (δ 110-160 ppm). Tetrazole Carbon: 1 signal, typically downfield (δ ~155 ppm).[10] |

| IR (KBr) | N-H Stretch (Amine & Tetrazole): Broad band ~3100-3400 cm⁻¹. C=N & C=C Stretch (Rings): Multiple bands in the 1500-1650 cm⁻¹ region. Tetrazole Ring Vibrations: Characteristic bands ~1300-1400 cm⁻¹ (N=N stretch).[9] |

| Mass Spec (ESI+) | [M+H]⁺: Expected at m/z = 176.07. Fragmentation: Potential loss of N₂ (m/z = 148) or HN₃ (m/z = 133).[12] |

X-Ray Crystallography

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. The crystal structure of the hydrochloride salt of the title compound, 2-amino-5-(1H-tetrazol-5-yl)pyridinium chloride, has been reported.[8] This authoritative data confirms the connectivity of the atoms and shows that the pyridine and tetrazole rings are nearly coplanar. The crystal packing is stabilized by a network of hydrogen bonds.[8]

Part 4: Critical Safety Precautions

A commitment to safety is non-negotiable. The synthesis of this compound involves particularly hazardous materials that demand strict adherence to safety protocols.

-

Sodium Azide (NaN₃):

-

High Acute Toxicity: Sodium azide is a potent toxin that can be fatal if inhaled, swallowed, or absorbed through the skin.[13][14] It functions by inhibiting cytochrome oxidase, similar to cyanide.

-

Explosion Hazard: NaN₃ can form highly explosive heavy metal azides upon contact with metals like lead, copper, zinc, or brass (commonly found in plumbing and some lab equipment).[15] Do not use metal spatulas for handling solid NaN₃. Avoid pouring azide-containing waste down the drain.[16] It can also decompose violently when heated above 275 °C.[15]

-

Acid Contact: Contact with acids liberates highly toxic and explosive hydrazoic acid (HN₃) gas.[17] All reactions and workups involving acidification must be performed in a certified chemical fume hood.

-

-

N,N-Dimethylformamide (DMF):

-

DMF is a suspected teratogen and liver toxin. It is readily absorbed through the skin. Always handle DMF in a fume hood while wearing appropriate personal protective equipment (PPE), including double-layered nitrile gloves.

-

Mandatory PPE:

-

Certified chemical fume hood.

-

Safety goggles (not glasses).

-

Flame-resistant lab coat.

-

Nitrile gloves (double-gloving recommended when handling NaN₃ and DMF).

Conclusion

This guide provides a comprehensive framework for the successful synthesis and rigorous characterization of this compound. By understanding the chemical principles behind the [3+2] cycloaddition, adhering to the detailed experimental protocols, and employing a multi-technique approach to characterization, researchers can confidently produce and validate this valuable chemical entity. The paramount importance of adhering to strict safety protocols, particularly when handling sodium azide, cannot be overstated. This molecule serves as a powerful building block, and its correct synthesis and verification are the foundational steps for its application in medicinal chemistry and drug discovery.

References

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

-

Babu, A., & Sinha, A. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega, 9(18), 21626–21636. Retrieved from [Link]

-

Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]_

-

Heravi, M. M., et al. (2013). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. ISRN Organic Chemistry. Retrieved from [Link]

-

Ahmad, I., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Reva, I., et al. (2004). Infrared spectrum of crystalline ( a -phase) tetrazole, at room temperature. Journal of Molecular Structure, 700(1-3), 135-143. Retrieved from [Link]

-

Rostamizadeh, S., et al. (2014). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Letters of Chemistry, Physics and Astronomy, 18, 1-10. Retrieved from [Link]

-

Yale Environmental Health & Safety. (n.d.). Sodium Azide. Retrieved from [Link]

-

Nasrollahzadeh, M., et al. (2018). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]

-

University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]

-

University of Illinois Urbana-Champaign, Division of Research Safety. (2019). Sodium Azide NaN3. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2024). Sodium Azide | Chemical Emergencies. Retrieved from [Link]

-

Ferreira, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(4), M1291. Retrieved from [Link]

-

Wen, L. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. Retrieved from [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]

-

Ferreira, M. A. G., et al. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. ResearchGate. Retrieved from [Link]

-

Gella, V. K., et al. (2013). Synthesis of 2-R-5-amino-4-(1H-tetrazol-5-yl)-1,3-oxazoles from 2-R-5-amino-1,3-oxazole-4-carbonitriles. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT). Retrieved from [Link]

-

Tong, M., & Chen, X. (2001). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions, (16), 2479-2482. Retrieved from [Link]

-

Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Retrieved from [Link]

-

Maleki, A., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. RSC Advances, 7(4), 1857-1871. Retrieved from [Link]

-

The cyanoetylation of 5 amino tetrazole. (n.d.). Retrieved from [Link]

-

Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 127(8), 210-216. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST WebBook. Retrieved from [Link]

-

Amanote Research. (n.d.). 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Retrieved from [Link]

-

Müllner, T., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2895. Retrieved from [Link]

-

Himo, F., et al. (2005). Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. Retrieved from [Link]

-

Muralidharan, K., & Jain, S. (2013). 2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine as a nitrogen-rich material. Journal of Chemical Sciences, 125(5), 1037-1042. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-cyanopyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

-

St. Denis, J. D., et al. (2015). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 17(10), 2434–2437. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. 1H-Tetrazole synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. growingscience.com [growingscience.com]

- 11. rsc.org [rsc.org]

- 12. lifesciencesite.com [lifesciencesite.com]

- 13. uthsc.edu [uthsc.edu]

- 14. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]

- 15. ehs.yale.edu [ehs.yale.edu]

- 16. Sodium Azide | Chemical Emergencies | CDC [cdc.gov]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(1H-tetrazol-5-yl)pyridin-2-amine

This guide provides a comprehensive technical overview of the physicochemical properties of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. By synthesizing available experimental data with robust computational predictions, this document offers a detailed characterization of the molecule's core attributes, essential for its application in medicinal chemistry and materials science.

Introduction: The Significance of the Tetrazolyl-Pyridine Scaffold

This compound belongs to a class of nitrogen-rich heterocyclic compounds that have garnered significant attention in drug discovery. The tetrazole ring is a well-established bioisostere of the carboxylic acid group, offering a similar acidic pKa while providing improved metabolic stability and cell permeability.[1][2][3] Its combination with a 2-aminopyridine moiety, a common pharmacophore in its own right, creates a molecule with a unique electronic and structural profile, making it a compelling candidate for further investigation.

This guide will delve into the structural, acidic, lipophilic, and spectroscopic properties of this compound, providing both the theoretical underpinnings and practical experimental workflows for its characterization.

Molecular Structure and Tautomerism

The structure of this compound has been unequivocally confirmed through single-crystal X-ray diffraction of its chloride and nitrate salts.[4][5] In these structures, the pyridine and tetrazole rings are nearly coplanar, with dihedral angles of approximately 4.9-5.4° for the chloride salt and 6.3° for the nitrate salt.[4][5]

A critical physicochemical feature of 5-substituted-1H-tetrazoles is the existence of two principal tautomers: the 1H and 2H forms.[1][2][6] The position of the proton on the tetrazole ring significantly impacts the molecule's properties. While the 2H-tautomer is often more stable in the gas phase, the 1H-tautomer is generally favored in polar solvents and the solid state.[1][7] For this compound, the 1H-tautomer is the predominantly observed and discussed form in condensed phases.

Caption: Tautomeric equilibrium of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for the free base of this compound, a suite of well-regarded computational tools, including SwissADME and MarvinSketch, were employed to predict its key physicochemical properties.[8][9] These predictions provide valuable insights for experimental design and interpretation.

| Property | Predicted Value | Method |

| Molecular Formula | C₆H₆N₆ | - |

| Molecular Weight | 162.16 g/mol | - |

| pKa (most acidic) | 4.8 (Tetrazole N-H) | MarvinSketch |

| pKa (most basic) | 3.5 (Pyridine N) | MarvinSketch |

| logP | 0.85 | SwissADME |

| Aqueous Solubility (logS) | -2.5 | SwissADME |

| Melting Point | >200 °C (decomposition) | Estimated from salts |

Synthesis and Purification

The synthesis of this compound is typically achieved through a [3+2] cycloaddition reaction between 2-amino-5-cyanopyridine and an azide source, such as sodium azide.[4][10] This reaction is a robust and widely used method for the formation of 5-substituted-1H-tetrazoles.[11]

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocol

Materials:

-

2-Amino-5-cyanopyridine

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl, 6 M)

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, combine 2-amino-5-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in DMF.

-

Stir the reaction mixture at 110 °C for 20 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the aqueous solution to a pH of 6 with 6 M HCl to precipitate the product.

-

Collect the solid precipitate by filtration and wash thoroughly with distilled water.

-

The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield colorless crystals.[4]

Spectroscopic and Analytical Characterization

A comprehensive characterization of this compound is essential for confirming its identity and purity. This section outlines the expected spectroscopic features and provides a logical workflow for its analysis.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted NMR spectra provide a valuable reference for the structural elucidation of the target compound. The following are predicted chemical shifts (in ppm) in DMSO-d₆.

¹H NMR (Predicted):

-

δ 8.5-8.3 (s, 1H): Proton on the pyridine ring adjacent to the tetrazole.

-

δ 8.0-7.8 (d, 1H): Proton on the pyridine ring.

-

δ 7.0-6.8 (d, 1H): Proton on the pyridine ring adjacent to the amino group.

-

δ 6.5-6.3 (s, 2H): Protons of the amino group.

-

δ 16.0-15.0 (br s, 1H): Proton of the tetrazole N-H (exchangeable).

¹³C NMR (Predicted):

-

δ 160-158: Carbon of the pyridine ring attached to the amino group.

-

δ 155-153: Carbon of the tetrazole ring.

-

δ 148-146: Carbon of the pyridine ring.

-

δ 138-136: Carbon of the pyridine ring.

-

δ 115-113: Carbon of the pyridine ring attached to the tetrazole.

-

δ 110-108: Carbon of the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C=C functional groups.

-

3400-3200 cm⁻¹: N-H stretching vibrations of the amino group and the tetrazole ring.

-

1650-1550 cm⁻¹: C=N and C=C stretching vibrations of the pyridine and tetrazole rings.

-

1500-1400 cm⁻¹: Ring stretching vibrations.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the analysis of this compound. The protonated molecule [M+H]⁺ would be expected at m/z 163.07. Fragmentation in the positive ion mode would likely involve the loss of N₂ or HN₃ from the tetrazole ring.[12]

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Physicochemical Characterization

To ensure the trustworthiness of experimental data, the following self-validating protocols are recommended for the determination of key physicochemical properties.

Determination of pKa by Potentiometric Titration

-

Preparation: Prepare a 1 mM solution of the compound in a suitable co-solvent if necessary (e.g., water with a small percentage of methanol).

-

Titration: Titrate the solution with standardized 0.1 M HCl and 0.1 M NaOH, monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Determination of Aqueous Solubility by the Shake-Flask Method

-

Equilibration: Add an excess of the solid compound to a known volume of purified water in a sealed vial.

-

Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: Separate the solid and liquid phases by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.

Determination of logP by HPLC

-

Column and Mobile Phase: Use a reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known logP values to create a calibration curve of log k' (retention factor) versus logP.

-

Analysis: Inject the sample solution and determine its retention time.

-

Calculation: Calculate the log k' for the sample and use the calibration curve to determine its logP value.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of this compound. By integrating experimental data from its salts with computationally predicted values for the free base, a comprehensive profile of this molecule has been established. The provided synthesis and characterization workflows offer a robust framework for researchers working with this and related compounds. The unique combination of a tetrazole and a 2-aminopyridine moiety suggests that this compound holds considerable promise for applications in medicinal chemistry and materials science, warranting further investigation into its biological and material properties.

References

-

ResearchGate. (n.d.). The two possible tautomers of 5-substituted tetrazoles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. PubMed Central. Retrieved from [Link]

- Wong, M. W., Leung-Toung, R., & Wentrup, C. (1994). Tautomeric equilibrium and hydrogen shifts of tetrazole in the gas phase and in solution. Journal of the American Chemical Society, 116(6), 2465–2472.

-

ResearchGate. (n.d.). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles 1-5. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from [Link]

- Dai, J., & Wen, X.-C. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2247.

-

ResearchGate. (n.d.). SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024). Why is tetrazole acidic?. Retrieved from [Link]

-

Quora. (2018). Why do the tetrazole molecules have pKa equal to 4.9 in spite of four nitrogen atoms in the ring?. Retrieved from [Link]

- Fortunato, M. A. G., Siopa, F., & Afonso, C. A. M. (2021). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Molbank, 2021(2), M1199.

-

ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr. Retrieved from [Link]

- Al-Nahrain Journal of Science. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. 26(1), 1-7.

-

Chemaxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Retrieved from [Link]

-

ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Retrieved from [Link]

- Ba, Y., Ka, S., Na, U. K., Shree, A. J., & Bandichhora, R. (2015). Comproportionation based Cu(I) catalyzed [3+2] cycloaddition of nitriles and sodium azide. Chemistry & Biology Interface, 5(1), 1-10.

- Arkivoc. (2005).

- Pakistan Journal of Pharmaceutical Sciences. (2020). In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. 33(2), 715-719.

- Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. The Journal of Organic Chemistry, 67(13), 4547–4550.

- Wang, J.-L., Liu, L., Zhang, D., Zhang, S.-S., & Chen, T.-B. (2008). Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid. Molecules, 13(12), 2919–2925.

- Gaponik, P. N., Voitekhovich, S. V., & Ivashkevich, O. A. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.

-

Organic Chemistry Portal. (n.d.). Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.

-

Neliti. (n.d.). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines. Retrieved from [Link]

-

ResearchGate. (n.d.). [3 + 2] Cycloaddition reactions of benzonitrile with sodium azide in the presence of reused cuttlebone. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent. Retrieved from [Link]

-

SpectraBase. (n.d.). pyridine, 4-(2H-tetrazol-5-yl)-. Retrieved from [Link]

- Dai, J., & Fu, Y.-J. (2008). 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2028.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

-

Chemaxon. (n.d.). Training the pKa Plugin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. PubMed. Retrieved from [Link]

-

Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Tetrazole synthesis. Retrieved from [Link]

-

OUCI. (n.d.). One-pot synthesis, computational chemical study, molecular docking, biological study, and in silico prediction ADME/pharmacokinetics properties of 5-substituted 1H-tetrazole derivatives. Retrieved from [Link]

-

Chemaxon. (n.d.). Theory of aqueous solubility prediction. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pjps.pk [pjps.pk]

- 10. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mechanistic Insights on Azide-Nitrile Cycloadditions: On the Dialkyltin Oxide-Trimethylsilyl Azide Route and a New Vilsmeier-Haack-Type Organocatalyst [organic-chemistry.org]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and in-depth crystal structure analysis of 5-(1H-tetrazol-5-yl)pyridin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular architecture and intermolecular interactions that govern the solid-state properties of this compound. The guide elucidates the rationale behind the experimental design, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) analysis. Methodologies are presented as self-validating systems, ensuring technical accuracy and reproducibility. Particular emphasis is placed on the interpretation of crystallographic data, including the analysis of hydrogen bonding networks and other non-covalent interactions, which are crucial for understanding the compound's behavior in a biological context.

Introduction: The Significance of the Pyridine-Tetrazole Scaffold

The convergence of pyridine and tetrazole moieties in a single molecular framework, as seen in this compound, gives rise to a scaffold with immense potential in drug discovery and materials science.[1][2] Tetrazoles are recognized as bioisosteres of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability and pharmacokinetic profiles.[3][4] This has led to their incorporation into numerous FDA-approved drugs.[3] The pyridine ring, a common feature in many pharmaceuticals, provides a versatile platform for tuning the molecule's electronic properties and directing intermolecular interactions. The combination of these two heterocycles creates a molecule with a rich landscape of hydrogen bond donors and acceptors, predisposing it to form intricate and stable crystal lattices. A thorough understanding of its three-dimensional structure is therefore paramount for rational drug design and the development of new crystalline forms with tailored physicochemical properties.

This guide will delve into the critical aspects of obtaining and analyzing the crystal structure of this compound, providing both theoretical grounding and practical, step-by-step protocols.

Synthesis and Crystallization: A Pathway to High-Quality Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of diffraction-quality single crystals. The synthesis of this compound is typically achieved through a two-step process, starting from a commercially available precursor.

Synthesis Pathway

The logical and most common synthetic route involves the [3+2] cycloaddition of an azide source with a nitrile. In this case, the starting material is 2-amino-5-cyanopyridine.

2.1.1. Experimental Protocol: Synthesis of this compound

-

Rationale: This protocol utilizes the well-established Huisgen 1,3-dipolar cycloaddition reaction to form the tetrazole ring from the nitrile precursor.[5] The use of sodium azide and ammonium chloride in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard and effective method for this transformation.[5]

-

Procedure:

-

To a solution of 2-amino-5-cyanopyridine (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

-

Heat the reaction mixture to reflux (typically 120-130 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric acid to pH ~5-6. This protonates the tetrazole ring, aiding in its precipitation.

-

Pour the mixture into cold water to precipitate the crude product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4] The choice of solvent and crystallization technique is critical.

-

Rationale: Slow evaporation is a gentle and effective method for growing high-quality crystals, as it allows molecules to organize into a well-ordered lattice over time. The choice of a solvent or solvent system is based on the solubility of the compound – it should be sparingly soluble at room temperature.

-

Experimental Protocol: Single Crystal Growth

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like DMF/water) with gentle heating.

-

Filter the hot solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Cover the vial with a perforated cap or parafilm with small pinholes to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days to weeks for the formation of single crystals.

-

Spectroscopic and Thermal Characterization

Prior to crystallographic analysis, it is essential to confirm the identity and purity of the synthesized compound using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the amine protons. The chemical shift of the tetrazole N-H proton can be broad and may exchange with residual water in the solvent.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the pyridine and tetrazole rings. The carbon of the tetrazole ring typically appears in the downfield region (around 150-160 ppm).[6][7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying key functional groups. Expected characteristic peaks include N-H stretching vibrations for the amine and tetrazole ring, C=N and N=N stretching of the heterocyclic rings, and aromatic C-H stretching.[6]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystalline solid.[8][9]

Data Collection

-

Protocol:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[1]

-

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal vibrations and radiation damage.

-

The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used to collect a series of diffraction images as the crystal is rotated.[4]

-

Data collection strategies are optimized to ensure high completeness and redundancy of the diffraction data.[10]

-

Structure Solution and Refinement

-

Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to improve its accuracy. The SHELX suite of programs is widely used for this purpose.[11]

-

Procedure:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors like Lorentz and polarization effects.[12]

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically with software like SHELXS.[6]

-

Structure Refinement: The atomic coordinates, displacement parameters, and other structural parameters are refined using a full-matrix least-squares method against the F² data with a program like SHELXL.[11][13] Hydrogen atoms are typically located in the difference Fourier map and refined using a riding model.

-

Validation: The final refined structure is validated using tools like PLATON and checkCIF to ensure its geometric and crystallographic quality.

-

Crystal Structure of this compound Salts

While the crystal structure of the neutral this compound is not yet publicly available, the structures of its nitrate and chloride salts have been reported, providing invaluable insight into the molecule's conformation and hydrogen bonding capabilities. In these structures, the pyridine nitrogen atom is protonated, forming a pyridinium cation.

| Parameter | 2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate[14] | 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride[15] |

| Formula | C₆H₇N₆⁺·NO₃⁻ | C₆H₇N₆⁺·Cl⁻ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 8.3797 (17) | 14.043 (3) |

| b (Å) | 6.9314 (14) | 13.238 (3) |

| c (Å) | 15.881 (3) | 9.5766 (19) |

| β (°) | 94.31 (3) | 109.35 (3) |

| V (ų) | 919.8 (3) | 1679.7 (6) |

| Z | 4 | 8 |

| R-factor (R1) | 0.049 | 0.048 |

Molecular Conformation

In both reported salt structures, the pyridine and tetrazole rings are nearly coplanar.[14][15] The dihedral angle between the two rings is small, 6.30(6)° in the nitrate salt and around 5° in the chloride salt.[14][15] This planarity suggests significant π-conjugation between the two aromatic systems.

Supramolecular Assembly and Hydrogen Bonding

The crystal packing of these salts is dominated by an extensive network of hydrogen bonds. The pyridinium cation, with its N-H groups from the protonated pyridine, the amine group, and the tetrazole ring, acts as a potent hydrogen bond donor. The counter-anions (nitrate and chloride) and the nitrogen atoms of the tetrazole and pyridine rings act as acceptors.

-

Nitrate Salt: The crystal packing is consolidated by N—H···O and N—H···N hydrogen bonds, forming a three-dimensional network.[14]

-

Chloride Salt: The packing is stabilized by N—H···N and N—H···Cl hydrogen bonds, which assemble the ions into infinite two-dimensional layers.[15]

These interactions are critical in defining the overall crystal architecture and are expected to be similarly important in the structure of the neutral compound.

Advanced Structural Analysis: Hirshfeld Surface

To gain deeper insight into the intermolecular interactions, Hirshfeld surface analysis can be performed. This technique provides a visual representation of the interactions experienced by a molecule in its crystalline environment.

-

Rationale: The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface quantify the contribution of different types of interactions (e.g., H···H, N···H, C···H) to the overall crystal packing.[16][17]

For the this compound cation, the Hirshfeld surface analysis would be expected to show prominent red spots on the dnorm surface corresponding to the strong N—H···O/Cl and N—H···N hydrogen bonds. The fingerprint plots would quantify the high percentage of these interactions, confirming their dominant role in the crystal packing.

Conclusion and Future Outlook

This technical guide has detailed a comprehensive approach to the synthesis and crystal structure analysis of this compound. While the definitive structure of the neutral compound remains to be determined, the analysis of its salt forms provides a robust foundation for understanding its molecular geometry and interaction propensity. The planarity of the pyridine-tetrazole system and its extensive hydrogen bonding capability are key structural features. The protocols and methodologies outlined herein provide a clear and scientifically rigorous framework for researchers in the field. Future work should focus on obtaining single crystals of the neutral form to complete the structural landscape of this important medicinal chemistry scaffold. Such studies will be invaluable for the continued development of novel therapeutics and functional materials based on the pyridine-tetrazole core.

References

-

Synthesis, X-ray characterization, Hirshfeld surface analysis and DFT calculations on tetrazolyl-phenol derivatives. OUR Archive - University of Otago. Available at: [Link]. (Accessed: January 20, 2026).

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]. (Accessed: January 20, 2026).

-

User guide to crystal structure refinement with SHELXL. Reza Latifi. Available at: [Link]. (Accessed: January 20, 2026).

-

Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

2-Amino-5-(1H-tetrazol-5-yl)pyridin-1-ium nitrate. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

Chapter 6.1.2 SHELXL-97. Available at: [Link]. (Accessed: January 20, 2026).

-

Crystal structure refinement with SHELXL. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

A broad application of tetrazoles in medicines. ResearchGate. Available at: [Link]. (Accessed: January 20, 2026).

-

X-ray crystallography. Wikipedia. Available at: [Link]. (Accessed: January 20, 2026).

-

Single-crystal X-ray Diffraction. SERC (Carleton). Available at: [Link]. (Accessed: January 20, 2026).

-

Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

SHELXL - An Easy Structure. Sucrose. Available at: [Link]. (Accessed: January 20, 2026).

-

Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available at: [Link]. (Accessed: January 20, 2026).

-

2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Semantic Scholar. Available at: [Link]. (Accessed: January 20, 2026).

-

A beginner's guide to X-ray data processing. The Biochemist - Portland Press. Available at: [Link]. (Accessed: January 20, 2026).

-

2-Amino-5-cyanopyridine | Properties, Applications, Safety Data & Supplier China. Available at: [Link]. (Accessed: January 20, 2026).

-

The Synthesis of the High-Potency Sweetener, NC-00637. Part 2: Preparation of the Pyridine Moiety. Available at: [Link]. (Accessed: January 20, 2026).

-

2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health. Available at: [Link]. (Accessed: January 20, 2026).

-

An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]. (Accessed: January 20, 2026).

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. ocw.mit.edu [ocw.mit.edu]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. 2-Amino-5-Cyanopyridine | Properties, Applications, Safety Data & Supplier China [pipzine-chem.com]

- 9. Crystal structure and Hirshfeld surface analysis of 5-(3-nitro-1H-pyrazol-4-yl)-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. portlandpress.com [portlandpress.com]

- 13. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemimpex.com [chemimpex.com]

- 16. Research Portal [ourarchive.otago.ac.nz]

- 17. researchgate.net [researchgate.net]

spectroscopic data (NMR, IR, Mass Spec) of 5-(1H-tetrazol-5-yl)pyridin-2-amine

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(1H-tetrazol-5-yl)pyridin-2-amine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the heterocyclic compound this compound. Intended for researchers, medicinal chemists, and drug development professionals, this document outlines the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is crucial for unambiguous structural confirmation, purity assessment, and quality control in synthetic and medicinal chemistry applications. We delve into the rationale behind the spectral features, providing detailed experimental protocols and referencing authoritative sources to ensure scientific integrity.

Introduction

This compound is a molecule of significant interest in modern medicinal chemistry. It integrates two important pharmacophores: the 2-aminopyridine moiety, a privileged structure found in numerous therapeutic agents, and the 1H-tetrazole ring. The tetrazole group is a well-established bioisostere for the carboxylic acid functional group, offering similar acidity (pKa ≈ 4.9) and hydrogen bonding capabilities but with improved metabolic stability and cell membrane permeability.[1] This makes it a valuable surrogate in drug design to enhance pharmacokinetic profiles.

Accurate and thorough characterization of such molecules is paramount. Spectroscopic techniques provide a non-destructive and highly informative fingerprint of a molecule's structure. This guide serves as a practical reference for the synthesis, purification, and analysis of this compound, grounding its characterization in fundamental spectroscopic principles.

Molecular Structure and Synthetic Pathway

The structural integrity of the final compound is contingent on a reliable synthetic route. The most common synthesis involves a [2+3] cycloaddition reaction between a nitrile and an azide.[2]

Molecular Structure

The structure combines an aromatic pyridine ring substituted with an amine group at the 2-position and a tetrazole ring at the 5-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Caption: Molecular structure of this compound.

Synthetic Workflow

The compound is typically synthesized from 2-amino-5-cyanopyridine. The nitrile group undergoes a cycloaddition with an azide source, such as sodium azide, often catalyzed by an ammonium salt like ammonium chloride in a polar aprotic solvent like DMF.[3]

Caption: General synthetic workflow for the target compound.

Spectroscopic Analysis

The following sections detail the expected spectroscopic data based on the compound's structure and analysis of related molecules from the literature.

¹H NMR Spectroscopy

Proton NMR is essential for confirming the arrangement of protons on the aromatic rings. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal due to its ability to dissolve the polar compound and slow the exchange of labile N-H protons, allowing for their observation.

Interpretation:

-

Pyridine Protons: The three protons on the pyridine ring (H3, H4, H6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). They form a coupled spin system. H6, being ortho to the electron-withdrawing tetrazole and the pyridine nitrogen, is expected to be the most deshielded.

-

Amine Protons (-NH₂): The primary amine protons will typically appear as a broad singlet. Its chemical shift can vary depending on concentration and temperature.

-

Tetrazole Proton (-NH): The N-H proton of the tetrazole ring is acidic and will appear as a very broad, downfield signal, often above δ 15 ppm.[4] Its broadness is due to rapid chemical exchange and quadrupolar relaxation from the adjacent nitrogen atoms.

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H3 | ~ 7.0 - 7.5 | Doublet (d) | ~ 8 - 9 Hz |

| Pyridine H4 | ~ 7.8 - 8.2 | Doublet of doublets (dd) | ~ 8 - 9 Hz, ~ 2 - 3 Hz |

| Pyridine H6 | ~ 8.5 - 8.9 | Doublet (d) | ~ 2 - 3 Hz |

| Amine (-NH₂) | ~ 6.0 - 7.0 | Broad Singlet (br s) | N/A |

| Tetrazole (-NH) | > 15.0 | Very Broad Singlet (v br s) | N/A |

Note: If the compound is isolated as a pyridinium salt (e.g., hydrochloride), the pyridine nitrogen becomes protonated.[3] This would cause a significant downfield shift of all pyridine protons.

¹³C NMR Spectroscopy

Carbon NMR provides information on the carbon skeleton. Six distinct signals are expected for the six carbon atoms in the molecule.

Interpretation:

-

Tetrazole Carbon (C-tet): The carbon atom within the tetrazole ring is highly deshielded due to being bonded to four nitrogen atoms and will appear significantly downfield.[1]

-

Pyridine Carbons: The five pyridine carbons will have distinct chemical shifts. The carbon bearing the amino group (C2) will be shifted upfield relative to a non-substituted pyridine, while the carbon attached to the tetrazole (C5) will be deshielded.

| Carbon Assignment | Expected δ (ppm) |

| Pyridine C2 (-NH₂) | ~ 155 - 160 |

| Pyridine C3 | ~ 110 - 115 |

| Pyridine C4 | ~ 135 - 140 |

| Pyridine C5 (-Tet) | ~ 120 - 125 |

| Pyridine C6 | ~ 145 - 150 |

| Tetrazole (C-tet) | ~ 150 - 155 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically acquired using a KBr pellet or as a thin film.

Interpretation:

-

N-H Stretching: Primary amines show two distinct bands for asymmetric and symmetric N-H stretching.[5] The tetrazole N-H stretch is a broad band, often overlapping with C-H stretches.

-

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹.

-

C=N and C=C Stretching: The aromatic rings (pyridine and tetrazole) will produce a series of complex bands in the 1650-1400 cm⁻¹ region.

-

N-H Bending: The scissoring vibration of the primary amine group is a characteristic band around 1600 cm⁻¹.[5]

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Amine, asymm & symm) | 3500 - 3300 | Medium |

| N-H Stretch (Tetrazole) | 3200 - 2500 | Broad, Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium-Weak |

| N-H Bend (Amine) | 1650 - 1580 | Medium-Strong |

| C=N, C=C Stretch (Rings) | 1600 - 1400 | Strong, Multiple Bands |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation. Electrospray Ionization (ESI) in positive ion mode is a suitable technique.

Interpretation:

-

Molecular Ion: The calculated monoisotopic mass of C₆H₆N₆ is 162.066 g/mol . The primary observation in ESI+ mode will be the protonated molecular ion [M+H]⁺ at m/z 163.

-

Fragmentation: Tetrazoles exhibit characteristic fragmentation pathways. The most common is the loss of a neutral nitrogen molecule (N₂, 28 Da). Another possible fragmentation is the loss of hydrazoic acid (HN₃, 43 Da).[6]

Caption: Proposed ESI-MS fragmentation pathway.

| Ion | m/z (Expected) | Identity |

| [M+H]⁺ | 163 | Protonated Molecule |

| [M+H - N₂]⁺ | 135 | Loss of dinitrogen |

| [M+H - HN₃]⁺ | 120 | Loss of hydrazoic acid |

Experimental Protocols

To ensure reproducibility and accuracy, standardized protocols should be followed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum with 16-32 scans.

-

Set the spectral width to cover a range from -2 to 18 ppm to ensure observation of the downfield tetrazole proton.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the DMSO solvent peak at δ 39.52 ppm.

-

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50) with 0.1% formic acid to facilitate protonation.

-

Instrument: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF or Orbitrap).

-

Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire data in positive ion mode over a mass range of m/z 50-500.

-

For fragmentation studies (MS/MS), select the precursor ion at m/z 163 and apply collision-induced dissociation (CID) to generate the product ion spectrum.

-

Conclusion

The spectroscopic characterization of this compound is unambiguous when a multi-technique approach is employed. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (amine and tetrazole), and mass spectrometry verifies the molecular weight and offers insight into its structural stability. The data and interpretations presented in this guide provide a robust and reliable reference for scientists working with this important class of heterocyclic compounds.

References

- ResearchGate. (n.d.). FT-IR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in KBr.

- ResearchGate. (n.d.). 1H-NMR spectra of 2-[5-(pyridin-2-yl)-1H-tetrazol-1-yl]propyl-N,N-dimethylamine(L1) in CDCl3 solvent.

- Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4. (2015). South African Journal of Chemistry, 68, 133–137.

-

MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]

- Arnaudov, M., Ivanova, B., & Dinkov, Sh. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.

- Dai, J., & Wen, X.-C. (2011). 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2818.

- Elewa, M. A., et al. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.

- ResearchGate. (n.d.). Mass spectrum of 1H-tetrazol-5-amine (5-AT).

- Gaponik, P. N., et al. (2003). TETRAZOLES: SYNTHESIS, STRUCTURES, PHYSICO-CHEMICAL PROPERTIES AND APPLICATION.

-

Royal Society of Chemistry. (n.d.). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR spectra of poly(5-(methacrylamido)tetrazole) recorded in DMSO-d 6.

- Illinois State University. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy.

-

Amanote Research. (n.d.). 2-Amino-5-(1h-Tetrazol-5-Yl)pyridinium Chloride. Retrieved from [Link]

- Skwierawska, A. (2006). Synthesis and spectroscopic properties of new bis-tetrazoles. Journal of the Serbian Chemical Society.

- Finnegan, W. G., Henry, R. A., & Lofquist, R. (1958). An Improved Synthesis of 5-Substituted Tetrazoles. Journal of the American Chemical Society, 80(15), 3908–3911.

-

National Institute of Standards and Technology. (n.d.). 1H-Tetrazol-5-amine. NIST Chemistry WebBook. Retrieved from [Link]

- Plater, M. J., et al. (2003). Synthesis and structures of 5-(pyridyl)tetrazole complexes of Mn(ii). Dalton Transactions.

- Liu, W., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.

- Lásiková, A., & Végh, D. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2024(4), M1897.

- ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts.

-

Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines [Video]. YouTube. Retrieved from [Link]

Sources

- 1. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scielo.org.za [scielo.org.za]

- 3. 2-Amino-5-(1H-tetrazol-5-yl)pyridinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. lifesciencesite.com [lifesciencesite.com]

biological activity of novel tetrazole pyridine derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Tetrazole Pyridine Derivatives

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that can serve as platforms for drug discovery is relentless. Heterocyclic compounds, in particular, form the backbone of a vast majority of pharmaceuticals due to their structural diversity and ability to engage with biological targets.[1] Among these, the fusion of a tetrazole ring with a pyridine nucleus creates a unique chemical entity with significant therapeutic potential. The tetrazole group, rich in nitrogen, is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[2][3] The pyridine ring is a ubiquitous feature in numerous bioactive molecules, valued for its ability to form hydrogen bonds and its overall contribution to molecular solubility and binding affinity.[4] This guide synthesizes current knowledge on novel tetrazole pyridine derivatives, offering a comprehensive exploration of their synthesis, a detailed examination of their biological activities, and a critical analysis of their structure-activity relationships (SAR). It is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their own discovery programs.

Synthetic Strategies for Tetrazole Pyridine Scaffolds

The cornerstone of exploring the biological potential of any chemical series lies in robust and versatile synthetic methodologies. The construction of tetrazole pyridine derivatives primarily relies on the principle of [3+2] cycloaddition, a powerful reaction that forms the five-membered tetrazole ring.

The most prevalent and efficient method involves the reaction of a pyridine derivative bearing a nitrile group with an azide source.[3] This approach offers a direct and often high-yielding pathway to the desired 5-substituted tetrazole ring attached to the pyridine core.

Causality in Synthetic Choice: The selection of the azide source is critical and depends on the substrate's reactivity and the desired reaction conditions. Sodium azide (NaN₃) is a common, cost-effective choice, often used with a Lewis acid catalyst like zinc chloride (ZnCl₂) or an ammonium salt (NH₄Cl) to activate the nitrile.[1][2] For more sensitive substrates or to avoid harsh conditions, organometallic azides like azidotrimethylsilane (TMSN₃) can be employed, often requiring milder temperatures.[5][6]

Below is a generalized workflow for the synthesis of tetrazole pyridine derivatives.

Caption: Generalized workflow for the synthesis of tetrazole pyridine derivatives.

Protocol 1: Synthesis of 5-(Pyridin-2-yl)-1H-tetrazole

This protocol describes a standard procedure using a [3+2] cycloaddition reaction. It is a self-validating system where reaction completion can be monitored by Thin Layer Chromatography (TLC), and product identity is confirmed via spectroscopic methods.

Materials:

-

2-Cyanopyridine

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

TLC plates (silica gel), developing chamber, UV lamp

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask charged with a magnetic stir bar, add 2-cyanopyridine (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Solvent Addition: Add anhydrous DMF to the flask until the solids are fully dissolved and the solution is clear.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 110-120 °C using a heating mantle.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 1:1 Hexane:Ethyl Acetate mobile phase). Spot the starting material and the reaction mixture. The reaction is complete when the starting material spot is no longer visible under UV light. This typically takes 12-24 hours.

-

Quenching & Acidification: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice water. Acidify the aqueous solution to pH ~2 by the slow addition of 1M HCl. A precipitate should form.

-

Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) to yield the pure 5-(pyridin-2-yl)-1H-tetrazole.

-

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Biological Activities and Evaluation

Tetrazole pyridine derivatives have demonstrated a wide spectrum of biological activities. This section details the protocols for evaluating their potential as antimicrobial, anticancer, and anti-inflammatory agents.

Antimicrobial Activity

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[7] Tetrazole-containing compounds, including those hybridized with pyrimidine or pyridine, have shown significant antibacterial and antifungal properties.[7][8]

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for quantifying the in vitro antimicrobial activity of a compound.

Materials:

-

Synthesized tetrazole pyridine derivatives

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Fungal strain (e.g., Candida albicans ATCC 90028)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

DMSO (Dimethyl sulfoxide)

-

Resazurin sodium salt solution

Step-by-Step Methodology:

-

Stock Preparation: Prepare a stock solution of each test compound (e.g., at 10 mg/mL) in sterile DMSO.

-

Plate Preparation: Add 50 µL of sterile broth (CAMHB or RPMI) to wells A-H of columns 2-12 in a 96-well plate. Add 100 µL to column 1.

-

Compound Dilution: Add a calculated volume of the compound stock solution to column 1 to achieve the highest desired concentration (e.g., 256 µg/mL). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mixing, then 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to wells in columns 1-11. The final volume in each well will be 100 µL.

-

Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible growth. For confirmation, 10 µL of resazurin solution can be added to each well and incubated for 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Data Presentation: Antimicrobial Activity

| Compound | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |

| Derivative A | 16 | 32 | 64 |

| Derivative B | 8 | 16 | 32 |

| Derivative C | >128 | >128 | >128 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 4 |

| Note: Data is representative and for illustrative purposes. |

Anticancer Activity

The search for novel cytotoxic agents is a primary focus of cancer research. Pyridine and tetrazole derivatives have been investigated for their ability to inhibit the proliferation of various cancer cell lines.[9][10][11] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Caption: Workflow for in vitro cytotoxicity evaluation using the MTT assay.

Protocol 3: MTT Assay for Cytotoxicity

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Standard anticancer drug (e.g., Doxorubicin)

Step-by-Step Methodology:

-

Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Data Presentation: Anticancer Activity

| Compound | IC₅₀ (µM) vs MCF-7 | IC₅₀ (µM) vs HepG2 | IC₅₀ (µM) vs HT-29 |

| Derivative A | 15.2 | 23.8 | 19.5 |

| Derivative B | 5.8 | 9.1 | 7.4 |

| Derivative C | >100 | >100 | >100 |

| Doxorubicin | 0.9 | 1.2 | 1.1 |

| Note: Data is representative and for illustrative purposes.[9] |

Anti-inflammatory Activity